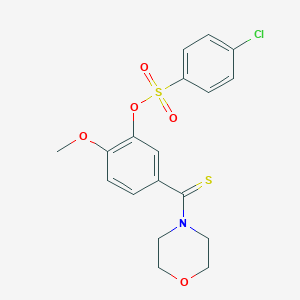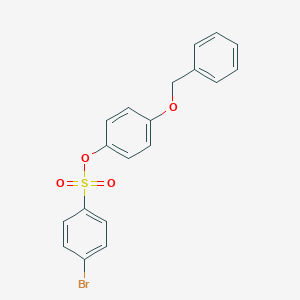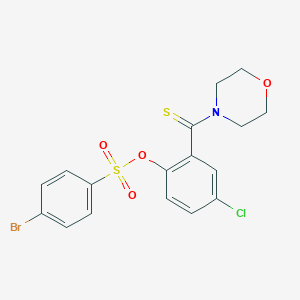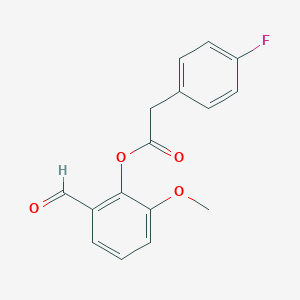
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as AG1478, is a small molecule inhibitor that has been widely used in scientific research for its ability to specifically block the activity of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate specifically binds to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of downstream signaling pathways, including the MAPK and PI3K/Akt pathways, which are crucial for cell growth and survival. Inhibition of these pathways ultimately leads to the suppression of cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have potent anti-proliferative and pro-apoptotic effects on various cancer cell lines in vitro. In addition, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit tumor growth and metastasis in various animal models of cancer. Furthermore, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its specificity for EGFR. Unlike other EGFR inhibitors, such as gefitinib and erlotinib, 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate does not inhibit other receptor tyrosine kinases, making it a valuable tool for studying the specific role of EGFR in various biological processes. However, one limitation of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate is its relatively low potency compared to other EGFR inhibitors, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the use of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in scientific research. One potential application is in the development of combination therapies for cancer treatment. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. Another potential application is in the study of EGFR signaling in non-cancerous cells, such as in the development of the nervous system. Finally, the development of more potent and selective EGFR inhibitors based on the structure of 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate may lead to the development of more effective cancer therapies.
Synthesemethoden
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate can be synthesized through a multi-step process starting from 2-methoxy-4-nitroaniline. The synthesis involves the conversion of the nitro group to an amino group, followed by the formation of a thioamide bond and the introduction of a morpholine ring. The final step is the chlorosulfonation of the phenyl ring to yield 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been widely used in scientific research as a tool to investigate the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Dysregulation of EGFR signaling has been implicated in the development and progression of various cancers, making it an attractive target for cancer therapy. 2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to inhibit the activity of EGFR, leading to the inhibition of downstream signaling pathways and the suppression of cell growth and survival.
Eigenschaften
Produktname |
2-Methoxy-5-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Molekularformel |
C18H18ClNO5S2 |
Molekulargewicht |
427.9 g/mol |
IUPAC-Name |
[2-methoxy-5-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-7-2-13(18(26)20-8-10-24-11-9-20)12-17(16)25-27(21,22)15-5-3-14(19)4-6-15/h2-7,12H,8-11H2,1H3 |
InChI-Schlüssel |
KLTRPGIILIVXQK-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-{(E)-[3-(butan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B306260.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Chloro-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306268.png)


![4-[2,5-dimethyl-3-(4-morpholinylcarbothioyl)-1H-pyrrol-1-yl]phenyl 4-bromobenzenesulfonate](/img/structure/B306274.png)



![5-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenyl 3-chlorobenzoate](/img/structure/B306279.png)
![2-[(2-Imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenyl 4-chlorobenzenesulfonate](/img/structure/B306280.png)
![2-Chloro-6-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306281.png)
